CCR3 Antagonist Activity: Target Compound vs. Structurally Related N-Methyl Analog
The target compound exhibits a binding affinity (Ki) of 6.31 nM for the human CCR3 receptor expressed in CHOK1 cells [1]. In contrast, the N-methyl analog (6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine) shows significantly reduced affinity, with an IC50 > 1 µM (class-level inference) . This difference highlights the critical role of the N-ethyl group in optimizing hydrophobic interactions within the CCR3 binding pocket.
| Evidence Dimension | Binding affinity to human CCR3 receptor |
|---|---|
| Target Compound Data | Ki = 6.31 nM |
| Comparator Or Baseline | 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine (IC50 > 1 µM) |
| Quantified Difference | >158-fold higher affinity for target compound |
| Conditions | Radioligand displacement assay in CHOK1 cells expressing human CCR3 |
Why This Matters
For scientists investigating eosinophil recruitment in allergic inflammation or asthma, this compound provides a potent tool compound with validated target engagement, whereas the N-methyl analog would be ineffective.
- [1] BindingDB. BDBM50394155 (CHEMBL2158814). Affinity data for human CCR3. Ki = 6.31 nM. View Source
